HAC-Y6

Catalog No.
S548472
CAS No.
M.F
C23H22N2O4
M. Wt
390.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
HAC-Y6

Researchers studying microtubule destabilization in oncology often face issues with low solubility and cellular penetration of traditional indole alkaloids. HAC-Y6, a 6-acetyl-α-carboline derivative (TJY-16), overcomes these limitations with enhanced polarity and hydrogen-bond capacity. • Potent microtubule depolymerization: IC50 0.042 µM in U87 glioblastoma cells, 185-fold more active than the methyl analog TJY-24. • Robust in vivo efficacy: validated in xenograft models of hepatocellular carcinoma and malignant glioma. • Superior formulation: avoids the confounding off-target toxicity of crude carboline extracts. Immediate global shipping.

Product Name

HAC-Y6

IUPAC Name

1-[9-[(3,4,5-trimethoxyphenyl)methyl]pyrido[2,3-b]indol-6-yl]ethanone

Molecular Formula

C23H22N2O4

Molecular Weight

390.4 g/mol

InChI

InChI=1S/C23H22N2O4/c1-14(26)16-7-8-19-18(12-16)17-6-5-9-24-23(17)25(19)13-15-10-20(27-2)22(29-4)21(11-15)28-3/h5-12H,13H2,1-4H3

InChI Key

NYMMDHGEECPYAW-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC2=C(C=C1)N(C3=C2C=CC=N3)CC4=CC(=C(C(=C4)OC)OC)OC

solubility

Soluble in DMSO, not in water

Synonyms

HACY6; HAC-Y6; HAC Y6.

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)N(C3=C2C=CC=N3)CC4=CC(=C(C(=C4)OC)OC)OC

The exact mass of the compound 6-Acetyl-9-(3,4,5-trimethoxybenzyl)-9h-pyrido [2,3-b]indole is 390.15796 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥98%

Package Size

1 mg, 5 mg, 10 mg

HAC-Y6, also designated as TJY-16, is a synthetic α-carboline derivative (6-acetyl-9-(3,4,5-trimethoxybenzyl)-9H-pyrido[2,3-b]indole) engineered for potent microtubule depolymerization and apoptosis induction[1]. Unlike naturally occurring or unmodified carbolines, HAC-Y6 incorporates a specific 6-acetyl substitution that enhances its polarity, aqueous solubility, and hydrogen-bond acceptor capabilities [2]. This structural optimization provides a quantifiable baseline for in vitro cell viability assays and in vivo xenograft models, particularly in the study of hepatocellular carcinoma and malignant glioma [3]. For laboratory procurement, HAC-Y6 serves as a structurally stable probe that avoids the formulation challenges and poor cellular penetrance associated with generic indole alkaloids.

Research Fit

Workflow Microtubule dynamics and G2/M cell-cycle arrest research
Cell Context Colon cancer and HCC cell-model endpoint studies
Pathway Extrinsic and intrinsic apoptosis signaling research

Substituting HAC-Y6 with simple methyl analogs or alternative microtubule agents alters assay mechanics and formulation compatibility. Structure-activity relationship studies demonstrate that replacing the 6-acetyl group of HAC-Y6 with a methyl group (analog TJY-24) removes a hydrogen-bond acceptor, resulting in decreased aqueous solubility and a 185-fold loss of target affinity in U87 cells[1]. Furthermore, attempting to substitute HAC-Y6 with benchmark taxanes like paclitaxel is mechanistically invalid; while taxanes polymerize tubulin, HAC-Y6 actively depolymerizes the microtubule network[2]. Consequently, utilizing HAC-Y6 is required for workflows demanding precise tubulin destabilization, high cellular exposure, and robust in vivo bioavailability without the confounding off-target toxicity seen in crude carboline extracts[3].

Substitution Risk

Potency context mismatch
Potency tier may differ from colchicine or paclitaxel, altering dose-response interpretation in substitution scenarios.
Selectivity profile may not transfer
Broader colchicine cytotoxicity vs HAC-Y6 colon-cancer context-dependent selectivity may shift cell-model endpoint interpretation.
Apoptosis pathway engagement differs
Colchicine primarily activates intrinsic pathways; HAC-Y6 engages both extrinsic and intrinsic apoptosis, shifting pathway-response endpoints.

6-Acetyl vs Methyl: Solubility & Affinity

The presence of the 6-acetyl group in HAC-Y6 provides essential polarity and directional geometry, improving the balance between aqueous solubility and cellular exposure compared to its methyl-substituted analog, TJY-24[1]. In human glioma U87 cell assays, this structural advantage translates to a massive, quantifiable increase in potency.

Evidence DimensionIn vitro potency (IC50) and solubility-driven cellular exposure
Target Compound DataHAC-Y6 (TJY-16) IC50 = 0.042 µM
Comparator Or BaselineMethyl analog TJY-24 IC50 = 7.769 µM
Quantified Difference~185-fold higher potency for HAC-Y6
ConditionsU87 human glioma cell line viability assay

Procuring the acetyl-optimized HAC-Y6 ensures higher aqueous solubility and cellular penetrance than methyl analogs, minimizing vehicle-related artifacts in complex formulations.

COLO 205 IC50
Cross-study comparable
0.52 ± 0.035 µM
Supports dose-response range review for microtubule-targeting assays
MTT assay, 48 h; 4.3-fold vs colchicine (0.12 µM); 157-fold vs paclitaxel (3.31 nM)

Microtubule Depolymerization vs. Polymerization

For laboratories investigating cytoskeletal dynamics, HAC-Y6 offers a distinct mechanism of action compared to standard taxane benchmarks. While paclitaxel (Taxol) induces tubulin polymerization, HAC-Y6 acts similarly to colchicine by completely depolymerizing the microtubule network into short fragments [1].

Evidence DimensionDirectionality of tubulin assembly
Target Compound DataInduces complete microtubule depolymerization
Comparator Or BaselineTaxol (induces tubulin polymerization)
Quantified DifferenceMechanistically opposite effects on structural tubulin integrity
ConditionsConfocal microscopy of COLO 205 cells treated with 1 µM compound for 24 hours

This strict mechanistic divergence means HAC-Y6 cannot be substituted with taxanes in assays specifically requiring microtubule destabilization and G2/M phase arrest.

NCI-60 Selectivity
Head-to-head
log LC50: COLO 205 -6.3 vs avg -4.17
Reported colon cancer cell-line selectivity context
~100-fold higher potency vs NCI-60 panel average

Therapeutic Window: Cancer vs Normal Cells

A major procurement consideration for chemotherapeutic probes is the therapeutic window, which dictates assay reliability in co-culture systems. HAC-Y6 demonstrates selectivity for malignant cells over normal tissue, effectively reducing the background toxicity often seen with broad-spectrum cytotoxic agents [1].

Evidence DimensionCytotoxic selectivity (IC50)
Target Compound DataHep3B hepatocellular carcinoma IC50 = 0.08 µM
Comparator Or BaselineNormal human diploid skin fibroblasts (Detroit 551) IC50 = 21.39 µM
Quantified Difference>260-fold selectivity for HCC cells over normal fibroblasts
ConditionsMTT proliferation assay across multiple cell lines

High selectivity ensures that observed phenotypic changes are target-specific, improving the reproducibility of in vitro oncology workflows compared to broad-spectrum agents.

Apoptosis Pathways
Head-to-head
Extrinsic + Intrinsic vs Intrinsic only
Supports apoptosis pathway-response interpretation
DR4/caspase-8 and mitochondrial engagement; COLO 205 and Hep3B cells

In Vivo Xenograft Efficacy

Transitioning from in vitro to in vivo models requires compounds with proven pharmacokinetic stability. HAC-Y6 (TJY-16) has been successfully formulated and administered in live animal models, demonstrating significant suppression of tumor growth and induction of caspase-3 activation in U87 xenografts [1].

Evidence DimensionIn vivo tumor volume reduction
Target Compound DataSignificant inhibition of tumor growth with confirmed caspase-3 cleavage
Comparator Or BaselineVehicle-treated control group (unrestrained tumor growth)
Quantified DifferenceEffective systemic tumor suppression without lethal generalized toxicity
ConditionsU87 glioma xenograft nude mouse model

Proven in vivo efficacy guarantees that procurement of HAC-Y6 will support end-to-end research workflows, from initial cellular screening to advanced preclinical animal trials without formulation failure.

Glioblastoma & HCC Drug Development

Due to its optimized solubility and exceptional potency (IC50 = 0.042 µM in U87 cells), HAC-Y6 is a validated candidate for advanced preclinical screening in glioblastoma and hepatocellular carcinoma (HCC) models [1]. Its proven efficacy in xenograft models ensures a seamless transition from in vitro assays to in vivo formulation workflows.

Microtubule Destabilization Assays

In structural biology and pharmacology workflows requiring precise disruption of the cytoskeleton, HAC-Y6 serves as a highly specific depolymerizing agent[2]. It acts as a direct alternative to taxanes when the experimental design demands tubulin fragmentation and subsequent G2/M cell cycle arrest rather than tubulin stabilization.

Carboline SAR Benchmarking

Because the 6-acetyl group of HAC-Y6 acts as a critical hydrogen-bond acceptor that dictates cellular exposure, this compound is an essential positive control in SAR studies of novel indoloquinoline and carboline derivatives[3]. It provides a quantified baseline for evaluating how polar substitutions affect aqueous solubility and target affinity in new drug candidates.

Application Fit Matrix

Application
Selection Property
Validation Focus
Colon cancer cell-model studies
Microtubule depolymerization assay context
Dose-response range and G2/M arrest endpoints
Colon cancer selectivity research
Cell-line selectivity review
Tumor-cell panel endpoint context
Apoptosis crosstalk studies
Dual-pathway activation review
DR4/caspase-8 and mitochondrial endpoints
HCC cell-model studies
Microtubule disruption assay context
G2/M arrest and apoptosis endpoints

XLogP3

3.8

Hydrogen Bond Acceptor Count

5

Exact Mass

390.15795719 g/mol

Monoisotopic Mass

390.15795719 g/mol

Heavy Atom Count

29

Appearance

white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
1: Lin YC, Tsai JY, Yang JS, Lee YH, Hamel E, Lee KH, Kuo SC, Huang LJ. The novel synthetic compound 6-acetyl-9-(3,4,5-trimetho-xybenzyl)-9H-pyrido[2,3-b]indole induces mitotic arrest and apoptosis in human COLO 205 cells. Int J Oncol. 2013 Nov;43(5):1596-606. doi: 10.3892/ijo.2013.2069. Epub 2013 Aug 21. PubMed PMID: 23970288.
2: Tsai JY, Hung CM, Bai ST, Huang CH, Chen WC, Chung JG, Kuo SC, Way TD, Huang LJ. Induction of apoptosis by HAC-Y6, a novel microtubule inhibitor, through activation of the death receptor 4 signaling pathway in human hepatocellular carcinoma cells. Oncol Rep. 2010 Nov;24(5):1169-78. PubMed PMID: 20878107

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